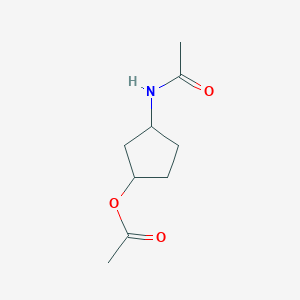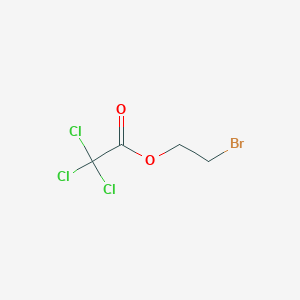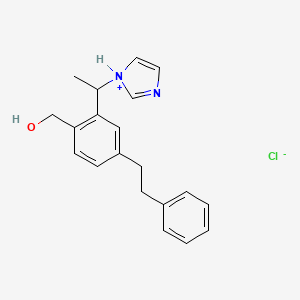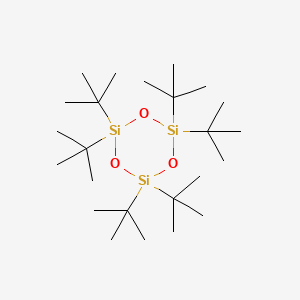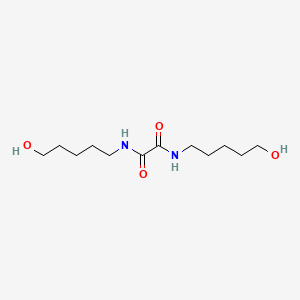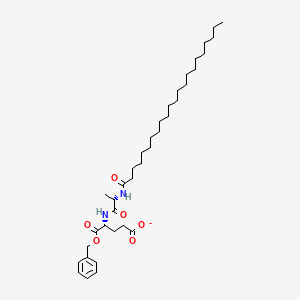
Hexahydro-1H-3a,6-methanoazulene-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1H-3a,6-methanoazulene-4,7-dione is a complex organic compound with a unique structure characterized by a fused ring system. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H24O2, and it has a molecular weight of 236.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-3a,6-methanoazulene-4,7-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and oxidation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-1H-3a,6-methanoazulene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-3a,6-methanoazulene-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Hexahydro-1H-3a,6-methanoazulene-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1H-3a,6-methanoazulene-4,7-dione can be compared with other similar compounds, such as:
Cedr-8-ene: Known for its use in fragrances and flavors.
α-Cedrene: Another compound with similar structural features and applications.
Methyl Cedryl Ketone: Used in the fragrance industry and has similar chemical properties.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
75253-58-6 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
tricyclo[6.2.1.01,5]undecane-7,10-dione |
InChI |
InChI=1S/C11H14O2/c12-9-5-8-2-1-3-11(8)6-7(9)4-10(11)13/h7-8H,1-6H2 |
InChI-Schlüssel |
YIXBHSONDUIEJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)C3CC(=O)C2(C1)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


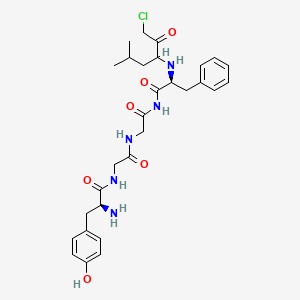
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
